Pentachloroaniline

Catalog No.
S565190
CAS No.
527-20-8
M.F
C6H2Cl5N
M. Wt
265.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pentachloroaniline

CAS Number

527-20-8

Product Name

Pentachloroaniline

IUPAC Name

2,3,4,5,6-pentachloroaniline

Molecular Formula

C6H2Cl5N

Molecular Weight

265.3 g/mol

InChI

InChI=1S/C6H2Cl5N/c7-1-2(8)4(10)6(12)5(11)3(1)9/h12H2

InChI Key

KHCZSJXTDDHLGJ-UHFFFAOYSA-N

SMILES

C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)N

Solubility

SOL IN ALCOHOL, ETHER, PETROLEUM ETHER

Synonyms

NSC 49579; PCA; Pentachloroaminobenzene; Pentachloroaniline; 2,3,4,5,6-Pentachloroaniline

Canonical SMILES

C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)N

Origin and Environmental Presence:

Pentachloroaniline (PCA) is primarily encountered as a metabolite of the fungicide pentachloronitrobenzene (PCNB), also known as quintozene. Following the application of PCNB, it undergoes degradation in animals, plants, and soil, leading to the formation of PCA. PubChem, National Institutes of Health: ) Due to the historical use of PCNB, PCA can be found in various environmental matrices, including soil, water, and even air.

Analytical Applications:

Due to its presence as an environmental contaminant, PCA is a target compound in various analytical methods used for environmental monitoring. These methods often involve sophisticated techniques like gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography-mass spectrometry (HPLC-MS) for sensitive detection and identification of PCA in environmental samples. LGC Standards:

Toxicological Research:

Some scientific research has investigated the potential toxicological effects of PCA. Studies have explored its impact on various biological systems, including its potential to induce genotoxicity (DNA damage) and endocrine disruption. However, the available data on PCA's specific toxicity is still limited compared to other related chemicals. National Library of Medicine, Toxicology Data Network: )

Pentachloroaniline is an organic compound with the chemical formula C6H2Cl5N. It is a member of the aniline family, characterized by the presence of five chlorine atoms substituted on the aromatic ring. The compound appears as a white to light yellow crystalline solid and has a molecular weight of 265.352 g/mol. Pentachloroaniline is known for its high stability and low volatility, making it persistent in the environment. Its structure contributes to its unique chemical properties, including its reactivity and biological effects.

Typical of chlorinated aromatic compounds. Some notable reactions include:

  • Dechlorination: Pentachloroaniline can undergo microbial reductive dechlorination, where chlorine atoms are removed sequentially, leading to less chlorinated anilines. This process is significant in bioremediation efforts to detoxify contaminated environments .
  • Electrophilic Substitution: The presence of chlorine atoms makes pentachloroaniline susceptible to electrophilic aromatic substitution reactions, where further substitutions can occur under appropriate conditions.
  • Hydrolysis: In the presence of water and under specific conditions, pentachloroaniline can hydrolyze, although this reaction is generally slow due to the stability imparted by the chlorine substituents.

Pentachloroaniline exhibits notable biological activity, particularly concerning its potential toxicity. Studies indicate that it may have carcinogenic properties, classified under categories 1A or 1B for carcinogenicity, mutagenicity, or reproductive toxicity by regulatory agencies . Additionally, research has shown that pentachloroaniline can affect microbial communities in contaminated environments, influencing their metabolic pathways and potentially leading to ecological imbalances .

Several methods exist for synthesizing pentachloroaniline:

  • Chlorination of Aniline: The most common method involves the chlorination of aniline with chlorine gas or chlorinating agents such as phosphorus pentachloride. This process typically requires controlled conditions to ensure selective substitution.
  • Nitration followed by Reduction: Another synthetic route includes nitrating an aromatic precursor followed by reduction to yield pentachloroaniline.
  • Patented Methods: Various patents describe specific methods for producing pentachloroaniline with improved yields and purity, often involving novel reaction conditions or catalysts .

Pentachloroaniline finds applications in several fields:

  • Agriculture: It has been used as an intermediate in the synthesis of pesticides and herbicides due to its reactivity.
  • Dyes and Pigments: Pentachloroaniline serves as a precursor for various dyes and pigments in textile and material industries.
  • Research: It is utilized in scientific research to study chlorinated compounds' environmental behavior and biological effects.

Research has focused on understanding how pentachloroaniline interacts with biological systems and environmental factors. Key findings include:

  • Microbial Interactions: Studies have shown that certain microbial communities can metabolize pentachloroaniline, leading to its degradation .
  • Toxicological Assessments: Investigations into its toxicity reveal potential risks associated with exposure, particularly regarding reproductive health and carcinogenic effects .
  • Ecotoxicology: Pentachloroaniline's impact on aquatic organisms has been studied, revealing detrimental effects on growth and development at certain concentrations .

Pentachloroaniline shares structural similarities with several other chlorinated anilines. Here are some comparable compounds:

Compound NameFormulaChlorine AtomsUnique Features
TetrachloroanilineC6H3Cl4N4Less chlorinated; potentially less toxic
TrichloroanilineC6H4Cl3N3More reactive; used in different synthesis routes
DichloroanilineC6H5Cl2N2Commonly found in industrial applications
MonochloroanilineC6H6ClN1Least toxic; widely used as a starting material

Uniqueness of Pentachloroaniline:
Pentachloroaniline is distinct due to its high degree of chlorination, which enhances its stability and persistence in the environment compared to its less chlorinated counterparts. Its potential carcinogenic properties also set it apart from other similar compounds, making it a subject of concern in environmental health studies.

Pentachloroaniline emerged in the mid-20th century as a derivative of pentachloronitrobenzene (PCNB), a fungicide widely used in agriculture. Early synthesis methods involved reducing PCNB with tin and hydrochloric acid or reacting hexachlorobenzene with ammonia under high-pressure conditions. These methods were later refined to produce N-substituted derivatives for industrial applications, including epoxy resin curing agents and plasticizers.

Synthesis MethodReagents/ConditionsYieldApplication
Reduction of PCNBTin, HCl, ethanolModerateIndustrial dyes, pesticides
Reaction with hexachlorobenzeneAmmonia, 200–220°C, high pressureHighN-substituted derivatives
Use of amines (e.g., ethylene diamine)Atmospheric pressure, 117°C96%Epoxy resin curing agents

Data adapted from synthesis protocols in patents and chemical databases.

Significance in Environmental Science

PCA is a critical environmental degradate of PCNB, persisting in soil and water ecosystems. Key findings include:

  • Biodegradation Pathways: Pseudomonas putida QTH3 degrades PCNB to PCA and other chlorinated metabolites, with degradation rates of 49.84% over 35 days.
  • Ecological Persistence: PCA exhibits low water solubility (<1 mg/L) and high octanol-water partitioning (log Kow ~5), facilitating bioaccumulation in aquatic organisms.
  • Toxicity to Aquatic Life: Classified as H400 (very toxic to aquatic life) and H410 (long-lasting effects).

Regulatory Status and Research Implications

PCA is regulated due to its toxicity and environmental persistence. Key regulatory frameworks include:

  • U.S. EPA Tolerances: Combined residues of PCNB, PCA, and pentachlorothioanisole (PCTA) are limited to 0.1–1.0 ppm in crops like peanuts and potatoes.
  • EU Classifications: Classified as Acute Tox. 3 (oral, dermal, inhalation) and STOT RE 2 (organ damage).

Color/Form

NEEDLES FROM ALCOHOL

XLogP3

5.1

LogP

4.82 (LogP)
log Kow= 5.08

Melting Point

235.0 °C
235 °C

UNII

UW5QVL647I

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (91.3%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (91.3%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H331 (84.78%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H373 (89.13%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H400 (93.48%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (93.48%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Acute Toxic

Acute Toxic;Health Hazard;Environmental Hazard

Other CAS

527-20-8

Wikipedia

Pentachloroaniline

Analytic Laboratory Methods

FOLLOWING FLORISIL CLEANUP, GAS CHROMATOGRAPHY WITH ELECTRON CAPTURE DETECTION.

Dates

Modify: 2023-08-15

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